methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Overview
Description
Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a cyclopropyl ring, a trifluoromethyl group, and a pyrazolyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolyl moiety: This step involves the reaction of appropriate precursors under controlled conditions to form the 1,3,5-trimethyl-1H-pyrazol-4-yl group.
Cyclization: The pyrazolyl intermediate undergoes cyclization with other reactants to form the pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core.
Introduction of the cyclopropyl and trifluoromethyl groups: These groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation, respectively.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate include:
3-Methyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine: This compound shares the trifluoromethyl and pyrazolyl groups but differs in the overall structure.
3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine: Similar in having the trifluoromethyl group, but with different substituents and core structure.
1,3-Dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine: Another related compound with variations in the substituents and core structure.
The uniqueness of methyl 10-cyclopropyl-8-(trifluoromethyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 13-cyclopropyl-11-(trifluoromethyl)-4-(1,3,5-trimethylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O2/c1-9-16(10(2)29(3)27-9)13-8-14(20(31)32-4)30-19(25-13)17-12(11-5-6-11)7-15(21(22,23)24)26-18(17)28-30/h7-8,11H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHUVZUKAQJOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)OC)C(F)(F)F)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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